molecular formula C7H6BrNO B582018 5-Bromo-4-methylpicolinaldehyde CAS No. 886364-94-9

5-Bromo-4-methylpicolinaldehyde

Cat. No.: B582018
CAS No.: 886364-94-9
M. Wt: 200.035
InChI Key: PKKXSXWOKVKYOW-UHFFFAOYSA-N
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Description

5-Bromo-4-methylpicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the 5th position and a methyl group at the 4th position of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylpicolinaldehyde typically involves the bromination of 4-methylpicolinaldehyde. One common method is the electrophilic aromatic substitution reaction, where 4-methylpicolinaldehyde is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the 5th position.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using organometallic reagents like Grignard reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: NH3 in ethanol, Grignard reagents in dry ether.

Major Products Formed

    Oxidation: 5-Bromo-4-methylpicolinic acid.

    Reduction: 5-Bromo-4-methylpicolinyl alcohol.

    Substitution: 5-Amino-4-methylpicolinaldehyde, 5-Alkyl-4-methylpicolinaldehyde.

Scientific Research Applications

5-Bromo-4-methylpicolinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: It is employed in the development of fluorescent probes and sensors for detecting metal ions and other analytes.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylpicolinaldehyde depends on its specific application. In the context of fluorescent probes, the compound interacts with metal ions through coordination bonds, leading to changes in its fluorescence properties. This interaction can be used to detect and quantify metal ions in biological and environmental samples.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methylpicolinaldehyde
  • 5-Bromo-2-picolinaldehyde
  • 5-Chloro-4-methylpicolinaldehyde

Comparison

Compared to 4-methylpicolinaldehyde, 5-Bromo-4-methylpicolinaldehyde has enhanced reactivity due to the presence of the bromine atom, which can participate in additional substitution reactions. Compared to 5-bromo-2-picolinaldehyde, the position of the bromine atom in this compound allows for different regioselectivity in reactions. The presence of the methyl group in this compound also influences its chemical behavior compared to 5-chloro-4-methylpicolinaldehyde, making it more suitable for certain applications.

Properties

IUPAC Name

5-bromo-4-methylpyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5-2-6(4-10)9-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKXSXWOKVKYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60732158
Record name 5-Bromo-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-94-9
Record name 5-Bromo-4-methylpyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60732158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an oven-dried flask the compound obtained in Step A (4.67 g) was dissolved in tetrahydrofuran (22 ml). The solution was cooled to −15° C., then isopropyl magnesium bromide (17.2 ml, 15% solution in THF) was added dropwise at a rate to keep the internal temperature between −15° C. to −10° C. The reaction was stirred at this temperature for 1 hour, then anhydrous dimethylformamide (1.8 ml) was added at a rate to keep the internal temperature below 0° C. The reaction was stirred at this temperature for 1 hour, then poured into water and extracted with diethyl ether. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude title aldehyde product (2.4 g, brown solid) was used as such in the next step.
Quantity
17.2 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.67 g
Type
reactant
Reaction Step Four
Quantity
22 mL
Type
solvent
Reaction Step Four

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